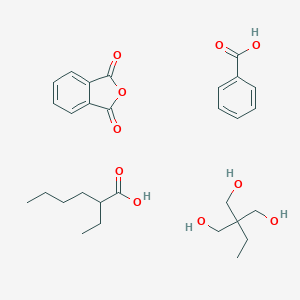
2-benzofuran-1,3-dione;benzoic acid;2-ethylhexanoic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with 1,3-isobenzofurandione, benzoate 2-ethylhe is a complex polymeric compound. It is known for its unique chemical structure and properties, which make it valuable in various industrial and scientific applications. This compound is often used in the production of high-performance materials due to its stability and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with 1,3-isobenzofurandione, benzoate 2-ethylhe typically involves a polymerization reaction. The primary reactants include 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)- and 1,3-isobenzofurandione. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the polymerization process.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to ensure high yield and purity of the final product. The polymer is then subjected to various purification processes to remove any unreacted monomers and by-products.
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with 1,3-isobenzofurandione, benzoate 2-ethylhe undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out to modify the polymer’s properties.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents, depending on the desired substitution, are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with 1,3-isobenzofurandione, benzoate 2-ethylhe has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various high-performance materials.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent mechanical properties.
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with 1,3-isobenzofurandione, benzoate 2-ethylhe involves its interaction with various molecular targets. The polymer’s unique structure allows it to form stable complexes with other molecules, enhancing its effectiveness in various applications. The pathways involved include:
Polymerization: The formation of long polymer chains through the reaction of monomer units.
Cross-linking: The creation of cross-linked networks that enhance the polymer’s mechanical properties.
Comparison with Similar Compounds
Similar Compounds
Polyethylene terephthalate (PET): A widely used polymer with similar applications in the production of high-performance materials.
Polybutylene terephthalate (PBT): Another polymer with comparable properties and uses.
Uniqueness
1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with 1,3-isobenzofurandione, benzoate 2-ethylhe stands out due to its unique combination of stability, versatility, and mechanical properties. Its ability to undergo various chemical reactions and form stable complexes makes it a valuable material in both scientific research and industrial applications.
Properties
CAS No. |
103733-68-2 |
|---|---|
Molecular Formula |
C29H40O10 |
Molecular Weight |
548.6 g/mol |
IUPAC Name |
2-benzofuran-1,3-dione;benzoic acid;2-ethylhexanoic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C8H4O3.C8H16O2.C7H6O2.C6H14O3/c9-7-5-3-1-2-4-6(5)8(10)11-7;1-3-5-6-7(4-2)8(9)10;8-7(9)6-4-2-1-3-5-6;1-2-6(3-7,4-8)5-9/h1-4H;7H,3-6H2,1-2H3,(H,9,10);1-5H,(H,8,9);7-9H,2-5H2,1H3 |
InChI Key |
OSGMQQSUMWTQFH-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)O.CCC(CO)(CO)CO.C1=CC=C(C=C1)C(=O)O.C1=CC=C2C(=C1)C(=O)OC2=O |
Canonical SMILES |
CCCCC(CC)C(=O)O.CCC(CO)(CO)CO.C1=CC=C(C=C1)C(=O)O.C1=CC=C2C(=C1)C(=O)OC2=O |
Synonyms |
1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with 1,3-isobenzofurandione, benzoate 2-ethylhexanoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















